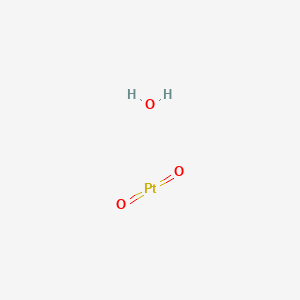

Platinum(IV) oxide hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioxoplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Pt/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGAMGILENUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12137-21-2, 52785-06-5 | |

| Record name | Platinum dioxide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum IV Oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Adams' Catalyst: Principles, Applications, and Methodologies in Modern Synthesis

This guide provides an in-depth exploration of Adams' catalyst, platinum(IV) oxide (PtO₂), a cornerstone of catalytic hydrogenation in organic synthesis. Developed by Roger Adams and V. Voorhees, this catalyst has remained indispensable for researchers and drug development professionals due to its remarkable versatility, reliability, and high activity.[1] We will delve into the causality behind its preparation, activation, and application, offering field-proven insights into its mechanistic behavior and practical deployment.

The Nature of Adams' Catalyst: A Pre-catalyst to the Active Species

Adams' catalyst, commercially available as a dark brown powder, is more accurately described as a pre-catalyst.[2][3] The platinum(IV) oxide hydrate (PtO₂·H₂O) itself is not the catalytically active species.[2][3][4] Its profound efficacy arises from its in situ reduction by hydrogen to form finely divided platinum metal, known as platinum black. This highly active, high-surface-area platinum black is the true catalyst that facilitates the addition of hydrogen across unsaturated bonds.[2][4][5]

The initial development of Adams' catalyst was driven by the need for a more reliable and consistently active platinum catalyst than the colloidal or platinum black preparations available at the time, which often suffered from inconsistent performance.[2][6] The genius of the Adams' preparation lies in its ability to reproducibly generate a highly active platinum black surface directly within the reaction vessel.

Preparation and Activation Workflow

The catalyst is traditionally prepared by the fusion of chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) with molten sodium nitrate.[1][2][3][7] This high-temperature process first forms a platinum nitrate intermediate, which then decomposes to expel nitrogen oxides, yielding the brown platinum(IV) oxide.[2][3][7]

Experimental Protocol: Preparation of Adams' Catalyst

-

Mixing: In a porcelain dish, thoroughly mix sodium nitrate with an aqueous solution of chloroplatinic acid.[7]

-

Evaporation: Gently heat the mixture with stirring to drive off the water.[7]

-

Fusion: Increase the temperature to approximately 400-500°C. The mass will melt, and brown fumes of nitrogen oxides will evolve. Continue heating until the evolution of fumes ceases.[7]

-

Isolation: Cool the resulting mass and extract it with water to dissolve the sodium nitrate and other soluble salts.[7]

-

Washing: Wash the resulting brown precipitate of PtO₂ repeatedly with water until the filtrate is free of nitrates.[2][7]

-

Drying: The catalyst can be dried and stored in a desiccator for future use or used directly as an aqueous paste.[2][3][7]

The activation is a critical step that occurs at the start of the hydrogenation reaction. Upon introduction of hydrogen gas, the PtO₂ is reduced to the active platinum black.

Caption: Workflow for the preparation and in-situ activation of Adams' catalyst.

Core Applications in Catalytic Hydrogenation and Hydrogenolysis

Adams' catalyst is a powerful tool for a wide array of reductive transformations. Its activity and selectivity can often be tuned by adjusting solvent and pH.[2] For instance, conducting reductions in acetic acid frequently enhances the reaction rate.[2]

Hydrogenation of Alkenes and Alkynes

One of the most common uses of Adams' catalyst is the reduction of carbon-carbon multiple bonds.[8]

-

Alkenes are smoothly reduced to their corresponding alkanes.[9]

-

Alkynes can be reduced to alkanes.[10] When hydrogenating an alkyne, the reaction proceeds with syn-stereochemistry, initially forming a cis-alkene.[2][4] Unlike poisoned catalysts such as Lindlar's catalyst, Adams' catalyst will typically continue the reduction to the fully saturated alkane if sufficient hydrogen is supplied.[10]

The stereoselectivity of the addition is a direct consequence of the reaction mechanism on the solid catalyst surface. Both hydrogen atoms are delivered to the same face of the multiple bond as it is adsorbed on the platinum black.[9][11]

Reduction of Nitro Compounds

Adams' catalyst is highly effective for the reduction of nitro compounds to primary amines.[2] This transformation is critical in the synthesis of pharmaceuticals and other fine chemicals.[12] A key advantage of using a platinum catalyst for this reduction is its ability to minimize hydrogenolysis, a side reaction that can cleave other sensitive bonds and is more common with palladium catalysts.[2][3] This chemoselectivity allows for the reduction of a nitro group in the presence of an alkene without affecting the double bond.[2]

Reduction of Carbonyls and Aromatic Rings

-

Ketones and Aldehydes: These are readily reduced to the corresponding primary and secondary alcohols.[2][13]

-

Aromatic Rings: While more challenging, aromatic systems can be hydrogenated to cycloalkanes, though this often requires more forcing conditions such as higher pressures or temperatures.

Hydrogenolysis Reactions

Beyond simple hydrogenation, Adams' catalyst is valuable for hydrogenolysis—the cleavage of a single bond with the addition of hydrogen. It is particularly useful for cleaving certain protecting groups. For example, it is used for the hydrogenolysis of phenyl phosphate esters, a reaction that does not proceed with palladium-based catalysts.[2][3]

Data Presentation: Summary of Key Transformations

| Substrate Class | Product Class | Key Features & Selectivity |

| Alkenes | Alkanes | Complete saturation; syn-addition of hydrogen.[11] |

| Alkynes | cis-Alkenes, Alkanes | Syn-addition gives the cis-alkene intermediate, which is further reduced to the alkane.[2][4] |

| Nitro Compounds | Amines | High chemoselectivity; preferred over palladium to avoid hydrogenolysis.[2][3] |

| Ketones / Aldehydes | Alcohols | Efficient reduction to primary or secondary alcohols.[2][13] |

| Phenyl Phosphate Esters | Alcohols + Benzene | A key hydrogenolysis application where palladium catalysts are ineffective.[2][3] |

Mechanistic Insights: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation process on the surface of platinum black is best described by the Horiuti-Polanyi mechanism.[11] This is a heterogeneous process, meaning the reaction occurs at the interface between the solid catalyst and the liquid/gas phase of the reactants.[9]

The core steps are:

-

Adsorption & Dissociation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the platinum black and is cleaved into reactive atomic hydrogen species bound to the metal.[11]

-

Adsorption of the Substrate: The unsaturated molecule (e.g., an alkene) adsorbs onto the catalyst surface via interaction of its π-orbitals with the metal.[9][11]

-

Stepwise Hydrogen Transfer: Two hydrogen atoms are transferred sequentially from the metal surface to the carbons of the double bond. The first transfer forms a "half-hydrogenated" intermediate that remains bound to the surface.[11]

-

Desorption of the Product: After the second hydrogen atom is transferred, the now-saturated product is more weakly adsorbed and diffuses away from the catalyst surface, freeing the active site for another catalytic cycle.[5][9]

This mechanism elegantly explains the observed syn-stereochemistry, as both the substrate and the dissociated hydrogen atoms are present on the same surface, facilitating addition from the same face.[9]

Caption: The Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.

Safety, Handling, and Experimental Workflow

While the platinum(IV) oxide precursor is a stable and safe-to-handle solid, the activated platinum black catalyst is pyrophoric.[2][14] When the fine metal powder is exposed to oxygen, especially when dry, it can ignite spontaneously.[2][14] This necessitates strict safety protocols during reaction workup.

Mandatory Safety Precautions:

-

Inert Atmosphere: Always handle the active catalyst under an inert atmosphere (e.g., Nitrogen or Argon) when possible.

-

Filtration: The catalyst is typically removed by filtration through an inert pad, such as Celite. Crucially, the filter cake must not be allowed to go dry. [14] It should be kept wet with solvent during and after filtration.

-

Quenching & Disposal: The recovered catalyst should be quenched carefully. It can be slowly added to an oxidizing agent (like dilute nitric acid) or stored under water in a designated waste container. Dispose of spent catalyst as hazardous waste according to institutional regulations.[15]

General Experimental Workflow for Hydrogenation

Caption: A standard experimental workflow for laboratory-scale catalytic hydrogenation.

Conclusion

Adams' catalyst remains a powerful and relevant tool in the arsenal of the modern synthetic chemist. Its straightforward preparation, high activity for a broad range of functional groups, and well-understood stereochemical outcomes provide a level of reliability that is critical in both academic research and industrial drug development. By understanding the fundamental principles of its activation from a stable precursor to a pyrophoric active species, and by adhering to rigorous safety protocols, researchers can continue to leverage this classic catalyst to achieve complex molecular transformations with efficiency and precision.

References

-

Adams' catalyst - Wikipedia. en.wikipedia.org. [Link]

-

Adams' catalyst - Grokipedia. grokipedia.org. [Link]

-

Hydrogenation of Alkenes with Adam's Catalyst | PDF - Scribd. . [Link]

-

-

Lindlar & adam's catalyst | PPT - Slideshare. . [Link]

-

-

Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps - OrgoSolver. orgosolver.com. [Link]

-

Adams' catalyst - chemeurope.com. . [Link]

-

8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax. openstax.org. [Link]

-

9.19: 9-11 Catalytic Hydrogenation - Chemistry LibreTexts. chem.libretexts.org. [Link]

-

Preparation of Adams's catalyst - PrepChem.com. . [Link]

-

Preparation of Adams' Catalyst and the Heterogeneous Hydrogenation of Cholesterol. . [Link]

-

-

Lindlar and Adam's catalyst - YouTube. . [Link]

-

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. . [Link]

-

Platinum(IV) Oxide - Common Organic Chemistry. . [Link]

-

Spent Catalyst (Various) - SAFETY DATA SHEET. . [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC. . [Link]

-

The Story of Adams' Catalyst - Ingenta Connect. . [Link]

-

Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs | ACS Catalysis - ACS Publications. pubs.acs.org. [Link]

-

Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?. . [Link]

-

Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol | Journal of the American Chemical Society. pubs.acs.org. [Link]

-

11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. chem.libretexts.org. [Link]

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). pubs.rsc.org. [Link]

-

5.2: Catalytic Hydrogenation - Chemistry LibreTexts. chem.libretexts.org. [Link]

-

Nitro Reduction - Common Conditions. . [Link]

- US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents.

-

897 K.-M. Roy Hydrogenation of alkynes to give alkenes is a well-established synthetic method in or. . [Link]

-

121: Hydrogenation of alkynes - YouTube. . [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 3. Adams'_catalyst [chemeurope.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. prepchem.com [prepchem.com]

- 8. Preparation of Adams' Catalyst and the Heterogeneous Hydrogenation of Cholesterol | Ambeed [ambeed.com]

- 9. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

- 12. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5. Lindlar & adam's catalyst | PPT [slideshare.net]

- 14. Platinum(IV) Oxide [commonorganicchemistry.com]

- 15. fishersci.at [fishersci.at]

PtO2 hydrate physical and chemical characteristics

Technical Whitepaper: Platinum Dioxide Hydrate ( )

Common Name: Adams' Catalyst CAS: 52785-06-5 (Hydrate) | 1314-15-4 (Anhydrous)[1]

Executive Summary

Platinum Dioxide Hydrate (

This guide details the physicochemical profile, activation mechanisms, and rigorous safety protocols required for handling this potent oxidizer and its pyrophoric active state.

Physicochemical Profile

The commercial utility of Adams' Catalyst relies on its stability as an oxide, which contrasts sharply with the instability of the active metal form. Researchers must account for the variable water content (hydration shell) when calculating molar equivalents for precise stoichiometry.[1]

Key Properties Table[1]

| Property | Specification | Operational Note |

| Appearance | Dark brown to black powder | If the powder is grey, it may indicate partial reduction or contamination.[1] |

| Pt Content | Typically 80–83% (w/w) | The "hydrate" is non-stoichiometric; always check the Certificate of Analysis (CoA) for exact Pt loading. |

| Molecular Weight | 227.08 g/mol (Anhydrous basis) | Critical: Do not use this MW for mass calculations without correcting for water content ( |

| Solubility | Insoluble: | Attempting to dissolve in standard organic solvents will result in suspension, not solution.[1] |

| Density | 10.2 g/cm³ | High density facilitates easy settling after reaction, aiding filtration.[1] |

| Oxidation State | Platinum (IV) | Acts as a strong oxidizer before activation.[1] |

Structural Nuance: The Hydrate's Role

The water molecules in

Field Insight: Never dry Adams' Catalyst in an oven before use.[1] Removing the hydration water collapses the lattice and drastically increases the induction period (time to activation).[1]

Mechanism of Action: The Activation Cycle

The "catalyst" purchased from a vendor is chemically distinct from the species that performs the reaction. The activation process involves the reduction of Pt(IV) to Pt(0).[1] This is an exothermic process that consumes hydrogen before the substrate hydrogenation begins.[1][2]

The Activation Pathway

The following diagram illustrates the transformation from the pro-catalyst to the active surface species.[2]

Figure 1: The activation of Adams' Catalyst requires an initial consumption of hydrogen to reduce the oxide to the active metal surface (Pt Black).[1]

Synthesis & Preparation: The Fusion Method[3][4]

While commercially available, understanding the synthesis elucidates the purity profile. The standard Adams' Fusion Method utilizes sodium nitrate to oxidize chloroplatinic acid.[1][3] This method ensures the formation of the specific polymorph of

Synthesis Workflow

Figure 2: The classic nitrate fusion protocol.[1] The washing step is critical to remove soluble salts that can poison the catalyst.

Applications in Drug Development

Adams' Catalyst is favored in pharmaceutical synthesis for its chemoselectivity and stereocontrol .[1]

Functional Group Tolerance

-

Nitro Reduction: Reduces nitro groups (

) to amines ( -

Alkene/Alkyne Saturation: Standard hydrogenation (syn-addition).[1]

-

Hydrogenolysis: Cleavage of benzyl ethers/esters (common protecting groups) under mild conditions.[1]

-

Ketone Reduction: Can reduce ketones to alcohols, though often requires acid activation (e.g., Acetic Acid solvent).[1]

Experimental Protocol: Standard Hydrogenation

Context: Reduction of an alkene in a Parr Shaker.

-

Solvent Selection: Choose Ethanol, Ethyl Acetate, or Acetic Acid.[1]

-

Note: Acetic acid accelerates the reaction by protonating the intermediate species and cleaning the metal surface.

-

-

Loading:

-

Purging:

-

Reaction:

Safety, Handling & Stability (Critical)

Adams' Catalyst presents a dual hazard profile: Oxidizer in its fresh state, and Pyrophoric in its used state.[1]

The Pyrophoric Hazard (The "Spent" Catalyst)

The most dangerous moment in the workflow is filtration .[1]

-

The Hazard: The black residue remaining after reaction is finely divided Platinum(0) with adsorbed Hydrogen.[1] Upon exposure to air, the hydrogen reacts with atmospheric oxygen, generating enough heat to ignite the solvent vapors on the filter paper.

-

The Protocol:

Storage

References

-

Sigma-Aldrich. Platinum(IV) oxide hydrate Product Specification & SDS.[1] Retrieved from [1]

-

PubChem. Platinum Oxide (Compound Summary). National Library of Medicine.[1] Retrieved from [1][5]

-

Adams, R., & Shriner, R. L. (1928). Platinum Catalyst for Reductions.[1][6] Organic Syntheses, Coll.[1][3] Vol. 1, p.463.[1] Retrieved from [1]

-

Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Standard field reference for catalytic mechanisms).

Sources

- 1. Platinum dioxide | O2Pt | CID 345198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. Platinum oxide | O2Pt | CID 73976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

Thermal Decomposition and Activation of Platinum(IV) Oxide Hydrate (Adams' Catalyst)

Executive Summary

Platinum(IV) oxide hydrate (

This guide delineates the physicochemical transformation of

Physicochemical Characterization

Before analyzing decomposition, one must define the starting material. Adams' catalyst is rarely stoichiometric

-

Structure: The hydrated form is generally amorphous.[1] Upon heating, it crystallizes into the

-PtO -

Role of Water: The water is not merely physically adsorbed; a portion is chemically bound (chemisorbed), stabilizing the oxide lattice. Removal of this water changes the surface energy and reactivity of the catalyst.

Thermodynamics of Decomposition[2][3]

The thermal decomposition of this compound is a multi-stage event. In an inert atmosphere (Nitrogen/Argon) or Air, the material does not simply "dry"; it undergoes a reduction in oxidation state driven by entropy and the instability of the Pt-O bond at elevated temperatures.

The Decomposition Pathway

The transformation follows a distinct sequence: Dehydration

-

Dehydration (

): Loss of physiosorbed and chemisorbed water. The oxidation state remains predominantly -

Primary Decomposition (

): The onset of oxygen loss. -

Metallization (

): Complete loss of oxygen, yielding metallic Platinum ( -

Agglomeration: At temperatures exceeding

, the nascent platinum nanoparticles sinter, drastically reducing surface area (BET surface area collapse).

Visualization of Phase Transitions

The following diagram maps the structural evolution of the catalyst as a function of temperature.

Figure 1: Thermal decomposition pathway of Adams' Catalyst in an inert atmosphere. Note the transition from Pt(IV) to Pt(0).

Quantitative Data Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) is the gold standard for characterizing this material. Below is a synthesized dataset representing a typical TGA curve for commercial-grade Adams' Catalyst heated in Nitrogen at 10°C/min.

| Temperature Range | Mass Loss (%) | Event Type | Mechanistic Explanation |

| RT – 150°C | 5 – 8% | Desorption | Loss of loosely bound, physiosorbed water (hygroscopic moisture).[1] |

| 150°C – 350°C | 10 – 15% | Dehydration | Loss of chemically bound water (lattice water).[1] Formation of anhydrous |

| 450°C – 650°C | 12 – 14% | Decomposition | Loss of Oxygen ( |

| Total Mass Loss | ~25 – 30% | Cumulative | Residue is pure metallic Platinum.[1] |

Expert Insight:

"Do not mistake the initial mass loss for simple drying. If you dry Adams' catalyst too aggressively (>200°C) in an oven before use, you may inadvertently alter the crystal structure, making the subsequent in situ activation (hydrogenation) more difficult. The hydrate form is preferred for safety and rapid activation."

Experimental Protocol: Thermal Characterization

To replicate these results or validate a new batch of catalyst, follow this self-validating protocol.

Materials & Setup

-

Instrument: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo).

-

Crucible: Alumina (

) or Platinum (Note: Use Alumina to avoid Pt-Pt alloying at very high temps if melting occurs, though unlikely here). -

Gas: Nitrogen (

) at 50 mL/min (Purge).

Step-by-Step Methodology

-

Baseline Correction: Run an empty crucible using the exact temperature program to subtract buoyancy effects.

-

Sample Loading: Weigh ~10-15 mg of

.-

Validation Check: Ensure the sample is spread thinly to prevent "volcano" effects where gas release ejects powder.

-

-

Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

-

Ramp Segment: Heat from 30°C to 800°C at 10°C/min.

-

Cool Down: Cool to room temperature under

. -

Residue Analysis: The remaining mass should be compared to the theoretical Pt content (typically 70-75% for the hydrate).

-

Calculation: If residue mass < 70%, the sample may contain alkali salts (impurities from synthesis) or excess moisture.

-

Safety & Activation Logic (The "Hydrate" Factor)

A critical misunderstanding in drug development is the handling of "dry" versus "wet" catalysts. While thermal decomposition studies require dry conditions, operational use favors the hydrate.

Dry

Operational Safety Logic

The following decision tree illustrates the safe handling and activation workflow, distinguishing between thermal analysis and catalytic application.

Figure 2: Operational workflow distinguishing thermal analysis from catalytic activation. Note the safety requirement to wet the catalyst before H2 introduction.

References

-

Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. Journal of the American Chemical Society, 45(9), 2171–2179.

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.

-

Friedman, R. M., et al. (1984). Thermal Decomposition of Platinum Oxide. Journal of Catalysis, 88(2), 359-366.

mechanism). -

NIST. (2023). X-ray Photoelectron Spectroscopy Database: Platinum Oxide.

Sources

Safety and handling precautions for Platinum(IV) oxide hydrate

An In-depth Technical Guide to the Safe Handling of Platinum(IV) Oxide Hydrate (Adams' Catalyst)

Introduction: The Dichotomy of a Powerful Catalyst

This compound, widely known in the scientific community as Adams' catalyst, is a cornerstone of synthetic chemistry, primarily revered for its efficacy in hydrogenation and hydrogenolysis reactions.[1][2] Typically a dark brown or black powder, this compound (PtO₂·H₂O) serves as a precursor to the active catalyst, platinum black.[1][3] Its ability to facilitate a wide range of chemical transformations, from the reduction of alkenes and alkynes to the hydrogenolysis of enol triflates, makes it an invaluable tool for researchers in pharmaceuticals and fine chemical synthesis.[2]

However, the potent reactivity of Adams' catalyst necessitates a profound respect for its associated hazards. Its properties as a strong oxidizer, coupled with the pyrophoric nature of its activated form (platinum black), demand a comprehensive and rigorous approach to safety.[1][4] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple checklist of precautions. It aims to provide a deep, mechanistic understanding of the risks involved and to establish self-validating protocols that ensure safety is an integral part of the scientific workflow.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe handling. The risks can be categorized into its chemical reactivity and its physiological effects.

GHS Classification Summary

This compound is classified as a hazardous substance.[5] The primary hazard classifications are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Oxidizing Solids | Category 1 or 2 | H271: May cause fire or explosion; strong oxidizer.[4] H272: May intensify fire; oxidizer.[6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |

| Skin Sensitization | - | May cause an allergic skin reaction.[5] |

| Respiratory Sensitization | - | May cause asthmatic attacks due to allergic sensitization. |

Physical and Chemical Hazards: The Dual Threats

As an Oxidizer: Platinum(IV) oxide is a strong oxidizing agent.[4] This means it can readily supply oxygen to other substances, thereby initiating or intensifying a fire. The causality here is critical: it lowers the ignition threshold for combustible materials. For this reason, it must be rigorously segregated from flammable and combustible materials, including paper, wood, organic solvents, and reducing agents.[6][7][8]

Pyrophoric Potential of Activated Catalyst (Platinum Black): While the oxide form requires care, the most acute fire risk emerges after its use in a hydrogenation reaction.[1] The reduction of PtO₂ by hydrogen produces platinum black, a high-surface-area, finely divided form of platinum metal.[1] This material is often pyrophoric, meaning it can ignite spontaneously upon exposure to air.[1] This is a field-proven insight of critical importance. The exotherm from this rapid oxidation can ignite residual hydrogen or flammable solvents, leading to a fire or explosion. Therefore, used catalyst should never be allowed to dry in the open air.[1]

Health Hazards: Beyond Simple Irritation

The health risks associated with this compound are significant and can manifest from multiple exposure routes.

-

Eye Contact: The compound is a severe eye irritant.[6] Contact can cause serious damage, including conjunctivitis and the potential for permanent corneal opacification.

-

Skin Contact: It is known to cause skin irritation.[5] More critically, it is a skin sensitizer, meaning repeated exposure can lead to an allergic reaction (contact dermatitis).[5]

-

Inhalation: As a fine powder, it poses a significant inhalation risk.[9] It can cause irritation of the respiratory tract and may lead to allergic sensitization, resulting in asthmatic symptoms upon subsequent exposure. While generally considered to have low toxicity, fine particulate matter can pose respiratory health concerns.[3]

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.

-

Chronic Exposure: While the data for the oxide itself is limited, soluble platinum compounds are known to cause a range of serious side effects, including nephrotoxicity (kidney damage) and neurotoxicity.[10][11][12] This underscores the importance of minimizing any long-term, low-level exposure.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is a two-tiered defense system, beginning with robust engineering controls and supplemented by meticulous use of Personal Protective Equipment (PPE).[9]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing and transferring, must be performed inside a certified chemical fume hood.[13] This is non-negotiable. The hood contains the fine powder, preventing inhalation, and will contain any small spills.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14][15]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and located near the workstation.[13][15]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against direct contact. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or butyl rubber gloves.[16] | Provides a barrier against skin contact and sensitization. Gloves should be inspected before use and disposed of properly after handling.[16] |

| Eye Protection | Chemical safety goggles with side shields.[13] | Protects against airborne powder and accidental splashes, preventing severe eye irritation.[6] |

| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination.[13] Flame-retardant material is crucial due to the oxidizer and pyrophoric hazards.[15] |

A disciplined approach to putting on and removing PPE is vital to prevent cross-contamination.

-

Donning (Putting On):

-

Put on the laboratory coat and fasten it completely.

-

Put on chemical safety goggles.

-

Wash and dry hands thoroughly.

-

Put on gloves, ensuring they overlap the cuffs of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

-

Remove the laboratory coat, turning it inside out as it is removed.

-

Remove safety goggles.

-

Wash hands thoroughly with soap and water.

-

Caption: Workflow for correct PPE donning and doffing.

Safe Handling and Storage Protocols

Adherence to strict protocols during routine laboratory use is essential for preventing incidents.

General Handling of Platinum(IV) Oxide Powder

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of combustible materials.[7]

-

Weighing and Transfer:

-

Perform all transfers within the fume hood.

-

To minimize dust, use a spatula to carefully scoop the powder. Avoid pouring it from a height, which can create airborne dust.

-

Use a tared, sealed container for weighing to prevent contamination of the balance.

-

-

Housekeeping: Clean any residual powder from spatulas and the work surface immediately using a dry method (e.g., careful wiping) and dispose of the waste appropriately. Wash hands thoroughly after handling.[6][7]

Critical Precautions for Hydrogenation Reactions

The primary acute risk arises during the workup of a reaction after the catalyst has been activated.

-

Inert Atmosphere: The reaction mixture containing the activated platinum black catalyst should be kept under an inert atmosphere (e.g., Nitrogen or Argon) at all times.

-

Filtration: This is the most hazardous step.

-

Never filter the catalyst dry. The pyrophoric platinum black can ignite upon contact with air.[1]

-

The catalyst must be filtered while still wet with solvent. The filter cake should never be allowed to go to dryness on the filter funnel in the presence of air.

-

It is best practice to quench the reaction mixture carefully before filtration to deactivate the catalyst, if the chemistry allows.

-

The collected catalyst on the filter paper should be immediately transferred to a container filled with water to keep it submerged and prevent ignition.

-

Storage Requirements

Proper storage is crucial to maintain the catalyst's integrity and prevent hazardous situations.

| Storage Condition | Specification | Rationale |

| Container | Tightly closed, original container.[6][14][17] | Prevents contamination and exposure to air/moisture. |

| Location | Cool, dry, well-ventilated area.[7][14][17] | Minimizes degradation and pressure buildup. |

| Segregation | Store away from combustible materials, organic materials, and reducing agents.[6][7] | Prevents accidental initiation of fire due to its oxidizing nature. |

| Temperature | Store below 25-30°C and away from heat sources and direct sunlight.[2][17] | High temperatures can accelerate decomposition.[17] |

Emergency Procedures

A prepared response is critical in mitigating the consequences of an accident.

First Aid Measures

Immediate and correct first aid can significantly reduce injury.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7] |

Accidental Release / Spill Cleanup

A prompt and proper response can prevent a small spill from becoming a major incident.

Caption: Decision workflow for responding to a chemical spill.

-

Alert & Secure: Immediately alert others in the area.[18] Ensure there are no ignition sources nearby.[6]

-

Assess: Determine if the spill is manageable. If it is large, or if you are not comfortable cleaning it up, evacuate and call for emergency assistance.[19][20]

-

Protect: Don the minimum required PPE: chemical goggles, nitrile gloves, and a lab coat.[14]

-

Cleanup:

-

For a dry powder spill, do NOT use water.

-

Carefully take up the material dry.[6] You can cover it with a dry, inert material like sand to prevent it from becoming airborne.

-

Sweep up the material gently to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[8]

-

-

Decontaminate: Wipe the spill area clean.

-

Dispose: Dispose of all waste according to institutional and local regulations.[5]

Firefighting Measures

-

Evacuate: In case of a fire, evacuate the area and call emergency responders.[4]

-

Suitable Extinguishing Media: For fires involving the catalyst, use dry sand or a dry chemical fire extinguisher.[15]

-

UNSUITABLE Extinguishing Media: DO NOT USE WATER, FOAM, or CO₂. [15][16] Contact with water can be hazardous, especially with pyrophoric platinum black, which may react to produce flammable hydrogen gas.[16]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]

Waste Disposal and Decontamination

Proper disposal is the final and critical step in the safe handling lifecycle of this compound.

Waste Disposal Guidelines

-

All this compound, whether unused, contaminated, or as spent catalyst (platinum black), is considered hazardous waste.[5]

-

Spent catalyst should be stored submerged in water in a sealed, labeled container to prevent it from drying out and becoming pyrophoric.

-

All waste must be disposed of through a licensed hazardous waste contractor, following all local, state, and federal regulations.[5][14] Do not dispose of it in the regular trash or down the drain.[6]

Decontamination

-

Glassware and equipment contaminated with the catalyst should be carefully decontaminated. Rinsing with a suitable solvent in a fume hood can be effective.

-

Consider recovery of the platinum from spent catalyst, which can be achieved by conversion to ammonium chloroplatinate using aqua regia followed by ammonia.[1] This should only be attempted by trained personnel with appropriate safety measures in place.

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. A safety-first mindset, grounded in a deep understanding of its properties as an oxidizer and the pyrophoric nature of its activated form, is paramount. By implementing robust engineering controls, consistently using appropriate PPE, and strictly adhering to the detailed handling, emergency, and disposal protocols outlined in this guide, researchers can mitigate the risks and harness the full potential of this important catalyst safely and effectively.

References

- Merck Millipore. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2024, September 9). Safety Data Sheet: Platinum(IV) oxide monohydrate, Adams Catalyst.

- Fisher Scientific. (2024, September 9). Safety Data Sheet: this compound.

- Exposome-Explorer. (n.d.). Material Safety Data Sheet Platinum (IV) Oxide, 83% Pt.

-

Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). Platinum(IV) oxide Safety Data Sheet.

-

Healthline. (2022, November 2). Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). Platinum Safety Data Sheet.

- Knowledge. (2024, October 24). What precautions should be taken during the use of platinum catalyst.

- Elemental Microanalysis. (2024, November 29). Platinum Catalyst Safety Data Sheet.

- Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Platinum(IV) oxide monohydrate, Adams Catalyst.

- Fisher Scientific. (2010, November 24). Safety Data Sheet.

-

Concawe. (n.d.). Catalyst handling procedures to minimize exposures. Retrieved from [Link]

-

PubMed. (2018, May 15). The side effects of platinum-based chemotherapy drugs: a review for chemists. Retrieved from [Link]

- YSI. (n.d.). Safety Data Sheet.

-

ResearchGate. (2022, February 4). Toxic Effect of Platinum Compounds: Molecular Mechanisms of Toxicity. Retrieved from [Link]

-

Complete Environmental Products. (n.d.). 7 Steps To Spill Response. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Platinum-based drugs for cancer therapy and anti-tumor strategies. Retrieved from [Link]

-

University of Northern Iowa. (n.d.). Protocol for Chemical Spills. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Healthengine. (2005, July 30). Platinum Therapy. Retrieved from [Link]

Sources

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. Platinum(IV) oxide | 52785-06-5 [chemicalbook.com]

- 3. CAS 1314-15-4: Platinum(IV) oxide | CymitQuimica [cymitquimica.com]

- 4. fishersci.es [fishersci.es]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.com [fishersci.com]

- 9. concawe.eu [concawe.eu]

- 10. researchgate.net [researchgate.net]

- 11. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

- 13. ysi.com [ysi.com]

- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. anysiliconerubber.com [anysiliconerubber.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]

- 20. risk.uni.edu [risk.uni.edu]

Commercial Availability & Technical Utilization of Platinum(IV) Oxide Hydrate (Adams' Catalyst)

[1][2]

Executive Summary: The Pro-Catalyst Paradox

Platinum(IV) oxide hydrate (

For drug development professionals, understanding the commercial landscape of this material requires navigating a trade-off between purity (modern commercial grades) and reactivity (historical grades containing trace alkali promoters). This guide analyzes the procurement specifications, activation protocols, and safety architectures required to deploy this catalyst effectively.

Commercial Landscape & Specifications

The Hydrate vs. Anhydrous Distinction

Commercially, this material is almost exclusively available as the monohydrate or a hydrated oxide complex. The anhydrous form requires high-temperature dehydration which often sinters the material, drastically reducing the surface area and subsequent catalytic activity.

Critical Procurement Specification:

-

CAS: 12137-21-2 (Hydrate) / 1314-15-4 (Generic Oxide)

-

Appearance: Dark brown to black powder.

-

Platinum Content: Theoretical Pt content for

is ~79.6%.[1][2] Commercial assays typically range from 75% to 81% Pt . -

Purity:

(trace metals basis).[3]

Vendor Analysis & Grades

Suppliers are categorized by their position in the supply chain: Primary Refiners (who mine/recycle) vs. Catalog Distributors (who repackage).

| Vendor Tier | Representative Companies | Typical Pack Size | Use Case |

| Tier 1: Catalog Distributors | Sigma-Aldrich (MilliporeSigma), Thermo Fisher (Alfa Aesar) | 250 mg – 5 g | Discovery Chemistry, rapid delivery, high batch consistency. |

| Tier 2: Specialty Chemical | Strem (Ascensus), Ereztech | 1 g – 50 g | Process development, specific impurity profiling. |

| Tier 3: Bulk Refiners | Johnson Matthey, Heraeus, Umicore | >100 g | GMP Manufacturing, custom alkali doping, metal leasing. |

The "Alkali Effect" Nuance

Historically, Adams' catalyst was prepared via the fusion of chloroplatinic acid with sodium nitrate (

-

Modern High-Purity Grades: Often "too clean." Without trace alkali, the catalyst is highly acidic and active, potentially causing unwanted hydrogenolysis (cleaving C-O or C-N bonds).

-

Application Note: If replicating a protocol from pre-1980 literature, you may need to add trace sodium carbonate if using a modern 99.99% pure catalyst to achieve the same selectivity.

Technical Architecture: Activation & Mechanism

The user does not "use" Platinum(IV) oxide; they use the Platinum Black generated from it. This transformation is the critical control point in any experiment.

The Activation Workflow

The following diagram illustrates the lifecycle of the catalyst from the bottle to the active reaction species.

Figure 1: The activation pathway of Adams' Catalyst. Note that the oxide acts as a precursor; the reduction event (blue node) is exothermic and consumes hydrogen before the main reaction begins.

Operational Protocol: Self-Validating Hydrogenation

This protocol ensures safety and activity verification. It is designed for a standard bench-scale hydrogenation (1–10 mmol scale).

Phase 1: Preparation & Inerting[5]

-

Weighing: Weigh

(typically 1-5 mol% loading) in a fume hood.-

Caution: The dry powder is an oxidizer (Class 5.1). Do not mix with organic reducing agents (e.g., hydrides) in the solid state.

-

-

Solvent Selection: Acetic acid or Ethanol/Ethyl Acetate mixtures are standard.

-

Expert Insight: Acetic acid accelerates the reduction of

to Pt(0) and prevents agglomeration of the resulting platinum black.

-

-

The "Wet" Transfer: Add the solvent to the reaction flask first, or wash the catalyst into the flask. Never add dry catalyst to a flask containing flammable solvent vapors and air; static discharge can trigger ignition.

Phase 2: In-Situ Activation (The "Induction Period")

-

Purge the vessel with Nitrogen (

) or Argon. -

Switch to Hydrogen (

) gas (balloon or low-pressure line). -

Observation Point: Agitate the mixture without the substrate if possible, or with the substrate present.

Phase 3: Reaction & Filtration (Critical Safety)

-

Run reaction to completion (monitor via LCMS/TLC).

-

The Fire Hazard: Spent Platinum Black is pyrophoric when dry. It contains adsorbed hydrogen and high surface area metal.

-

Safe Filtration Protocol:

-

Filter the mixture through a pad of Celite.

-

Keep the pad wet with solvent at all times. Do not pull air through the pad until it is dry.

-

Immediately submerge the used filter cake in water for disposal.

-

Comparative Efficacy Data

Why choose Adams' Catalyst over cheaper alternatives?

| Feature | Adams' Catalyst ( | Platinum on Carbon (Pt/C) | Palladium on Carbon (Pd/C) |

| Active Species | Pt Black (unsupported) | Pt dispersed on Carbon | Pd dispersed on Carbon |

| Selectivity | High for Nitro | General hydrogenation | High for Hydrogenolysis (Bn deprotection) |

| Acid Stability | Excellent (often used in HOAc) | Variable | Variable |

| Activation | Required in situ | Pre-activated | Pre-activated |

| Cost | High (High Pt loading) | Moderate | Moderate |

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

- Voorhees, V., & Adams, R. (1922). The Use of the Oxides of Platinum for the Catalytic Reduction of Organic Compounds. Journal of the American Chemical Society, 44(6), 1397–1405.

-

Thermo Fisher Scientific. Safety Data Sheet: Platinum(IV) oxide. Retrieved from

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on alkali effects).

-

Ereztech. Platinum(IV) Oxide Product Guide. Retrieved from

Sources

- 1. Buy Platinum Powder and Chemicals, Chemical: this compound, Adams's catalyst | Surepure Chemetals [surepure.com]

- 2. Buy Chemical Compounds, Chemical: this compound, Adams's catalyst | Surepure Chemetals [surepure.com]

- 3. This compound Platinum [mateck.com]

- 4. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Platinum(IV) Oxide Hydrate (Adams' Catalyst) in Hydrogenation

[1][2][3][4][5]

Executive Summary

Platinum(IV) oxide hydrate (

Mechanistic Insight & Activation

Adams' catalyst is technically a pre-catalyst . It is an amphoteric, dark brown solid that is chemically stable and non-pyrophoric in its oxide form. The catalytic activity is generated only upon exposure to hydrogen gas, which reduces the platinum(IV) oxide to finely divided metallic platinum (Platinum Black).[1][2]

The Activation Cascade

-

Induction Phase:

reacts with -

Adsorption: Hydrogen is adsorbed onto the active

surface. -

Syn-Addition: The substrate (e.g., alkene) binds to the surface; hydrogen is transferred to the same face of the

-system (syn-stereoselectivity).[3]

Diagram 1: Activation & Catalytic Cycle

The following diagram illustrates the transformation from the oxide pre-catalyst to the active surface species.

Caption: Figure 1. The in situ activation of Adams' catalyst followed by the surface-mediated hydrogenation cycle.

Strategic Application & Selectivity

The choice of Adams' catalyst over Pd/C or Raney Nickel is usually driven by specific chemoselectivity requirements.

Functional Group Compatibility Matrix

| Functional Group | Product | Selectivity Note |

| Alkene / Alkyne | Alkane | Syn-addition dominates. Sterically sensitive. |

| Nitro ( | Amine ( | High Priority. Often preferred over Pd/C to avoid dehalogenation. |

| Ketone / Aldehyde | Alcohol | Effective, often requires acidic media (Acetic Acid). |

| Aryl Halide (Cl, Br) | Intact | Key Advantage. Pt retains Ar-X bonds better than Pd (which causes hydrogenolysis). |

| Aromatic Ring | Cyclohexane | Slow under neutral conditions; promoted by Acetic Acid and pressure. |

| Benzyl Ether | Intact | Generally stable (unlike Pd/C which cleaves O-Bn). |

Solvent Effects: The "Switch"

-

Neutral Solvents (Ethanol/Methanol/EtOAc): Standard activity. Good for simple alkene reduction.

-

Acidic Solvents (Acetic Acid): Significantly increases activity . Essential for reducing ketones, aromatics, or sterically hindered olefins. Protonation of the substrate or catalyst surface modification facilitates the reaction.

Standard Operating Procedure (SOP)

Safety Warning: While

Materials

-

This compound (typically

loading relative to substrate). -

Hydrogen source (Balloon, Lecture bottle, or Hydrogenator).

-

Solvent (Degassed Ethanol or Acetic Acid).[4]

-

Inert Gas (

or Argon).

Protocol Steps

-

Inert Setup:

-

Flush the reaction vessel (flask or autoclave) with Nitrogen/Argon.

-

Best Practice: Weigh

in air (safe) and add it to the flask.

-

-

Solvent Addition (Critical):

-

Do NOT add dry catalyst to a flask containing solvent vapors and air (static risk).[5]

-

Add the solvent to the catalyst under a gentle stream of inert gas to create a slurry.

-

Add the substrate solution to the catalyst slurry.

-

-

Purging:

-

Seal the vessel.

-

Evacuate (vacuum) and backfill with

(3 cycles) to remove Oxygen. -

Evacuate and backfill with

(3 cycles).

-

-

Reaction:

-

Stir vigorously (mass transfer limited).

-

Monitor

uptake. The brown catalyst will turn black within minutes ( -

Note: If using a balloon, ensure it remains inflated.

-

-

Termination & Filtration (Safety Critical):

-

Replace

atmosphere with -

Prepare a filtration pad (Celite) pre-wetted with solvent.

-

Keep it Wet: Filter the reaction mixture. NEVER pull air through the filter cake until it is dry. The catalyst must remain wet with solvent or water.

-

Wash the cake with solvent.

-

Immediately submerge the used filter cake/Celite in water for disposal.

-

Diagram 2: Safety Workflow

Caption: Figure 2. Operational workflow emphasizing safety steps to prevent pyrophoric ignition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst poisoning (S, P, amines). | Purify substrate (remove thiols/phosphines). Increase catalyst loading. |

| Induction Period too long | Oxide not reducing. | Add a drop of HCl or Acetic Acid. Ensure |

| Dehalogenation Observed | Over-reduction. | Switch solvent to non-acidic (EtOAc). Stop reaction immediately upon theoretical uptake. |

| Filter Cake Sparking | Dry catalyst exposed to air. | Emergency: Smother with wet sand or Class D extinguisher. prevention: Keep wet with water/solvent.[6] |

References

-

Stanford Environmental Health & Safety. (n.d.). Hydrogenation Fact Sheet. Retrieved from [Link]

-

Thermo Scientific Chemicals. (n.d.). Platinum(IV) oxide monohydrate, Adams Catalyst. Fisher Scientific. Retrieved from [Link][1][7][5][6][8]

-

Common Organic Chemistry. (n.d.). Platinum(IV) Oxide (Adams' Catalyst).[1][2][7][3][8][9] Retrieved from [Link]

-

Chemistry LibreTexts. (2017). Catalytic Hydrogenation. Retrieved from [Link]

-

Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Platinum(IV) Oxide [commonorganicchemistry.com]

Heterogeneous catalysis using Platinum(IV) oxide hydrate

Mastering Heterogeneous Hydrogenation with Adams' Catalyst ( )

Executive Summary

Platinum(IV) oxide hydrate (

This guide moves beyond standard textbook definitions to provide a field-tested protocol for researchers in drug discovery and organic synthesis. It addresses the critical balance between catalytic activity , chemoselectivity , and pyrophoric safety .

Mechanistic Insight & Chemical Causality

The "Precursor" Paradigm

Adams' catalyst itself is catalytically inactive. It serves as a stable "prodrug" for the active species.[2]

-

Activation: Upon exposure to

, the brown -

Surface Chemistry: The resulting platinum surface adsorbs molecular hydrogen, dissociating it into reactive atomic hydrogen (

). -

The Solvent Effect:

-

Acetic Acid (AcOH): The "Gold Standard" solvent. It serves two functions:

-

Promoter: Acidic media accelerates the reduction of the oxide to the metal.

-

Scavenger: It protonates basic amine products (from nitro/nitrile reduction), preventing them from binding strongly to the Pt surface and poisoning the catalyst.

-

-

Ethanol/Methanol: Used for neutral substrates (alkenes/alkynes) where acid sensitivity is a concern.

-

The Catalytic Cycle (Horiuti-Polanyi Mechanism)

The hydrogenation follows a surface-mediated pathway:

-

Adsorption:

dissociates on the Pt surface; the alkene coordinates via -

Insertion: One H atom migrates from the metal to the carbon (rate-determining step in some cases).

-

Saturation: The second H atom adds (usually syn-addition).[2]

-

Desorption: The saturated alkane releases, freeing the site.

Critical Safety: Handling Pyrophoric Materials

WARNING: While

-

Rule 1: Never Dry the Filter Cake. When filtering the catalyst after reaction, keep the filter cake wet with solvent or water at all times.

-

Rule 2: Inert Atmosphere. Perform filtration under Nitrogen or Argon if possible.

-

Rule 3: Disposal. Transfer the used catalyst immediately into a water-filled waste container. Do not throw it into a dry trash bin.

Visualization: Workflow & Mechanism

Experimental Workflow with Safety Gates

The following diagram outlines the operational flow, highlighting critical safety checkpoints (Red nodes).

Caption: Operational workflow for Adams' Catalyst hydrogenation. Red nodes indicate high-risk steps requiring strict safety adherence.

Chemoselectivity Decision Tree

Caption: Solvent and condition selection guide based on functional group sensitivity.

Comprehensive Protocol: Standard Hydrogenation

Materials

-

Solvent: Glacial Acetic Acid (for amines/nitro) or Ethanol (for alkenes).

-

Apparatus: Parr Hydrogenator (for >1 atm) or 3-neck flask with balloon (for 1 atm).

-

Filtration: Celite 545, sintered glass funnel.

Step-by-Step Procedure

-

Preparation:

-

Dissolve the substrate (1.0 equiv) in the chosen solvent (0.1 - 0.5 M concentration).

-

Note: If the substrate is an amine salt, ensure solubility; add sodium acetate if buffering is required.

-

-

Catalyst Addition:

-

Add

(1–5 wt% relative to substrate for easy reductions; 5–10 wt% for difficult ones). -

Tip: Add the catalyst before purging to avoid blowing the fine powder away.

-

-

Inert Purge (Crucial):

-

Seal the vessel.[6] Evacuate the headspace and backfill with Nitrogen/Argon (3 cycles).

-

Why? Removes oxygen to prevent ignition when

is introduced.

-

-

Activation & Reaction:

-

Switch to Hydrogen atmosphere (balloon or pressure line).

-

Agitate/Stir vigorously.

-

Observation: The brown powder will turn black within minutes, indicating the formation of active Pt(0).

-

Monitor

uptake (pressure drop or balloon deflation).

-

-

Termination:

-

Stop agitation.[7] Vent

and purge with Nitrogen (3 cycles).

-

-

Workup (Safety Critical):

-

Prepare a filter funnel with a Celite pad, pre-wetted with solvent.

-

Filter the reaction mixture. Do not suck the pad dry.

-

Wash the pad with solvent.

-

Immediately submerge the used filter pad in water for disposal.

-

Concentrate the filtrate to obtain the product.

-

Application Data & Chemoselectivity

Functional Group Tolerance Table

| Functional Group | Product | Conditions | Notes |

| Alkene / Alkyne | Alkane | EtOH, 1 atm, RT | Syn-addition dominates. Very fast. |

| Nitro ( | Amine ( | AcOH, 1-3 atm | AcOH prevents amine poisoning of Pt surface. |

| Aromatic Ring | Cycloalkane | AcOH, >50 psi, Heat | Requires forcing conditions. Pt is excellent for this. |

| Benzyl Ether | Alcohol + Toluene | AcOH or EtOH | Hydrogenolysis occurs easily. Use Pd/C if this is the primary goal; control time carefully if avoiding it. |

| Nitrile ( | Primary Amine | AcOH/HCl | PtO2 is superior to Pd/C for minimizing secondary amine side-products [4]. |

Case Study: Selective Reduction of Benzonitrile

-

Challenge: Reducing nitriles often yields secondary amines (dimers) or undergoes hydrogenolysis (cleaving the benzyl group).

-

Solution: Using

in acidic media. -

Data: Research indicates that while Pd/C often leads to significant hydrogenolysis (formation of toluene),

maintains high selectivity for benzylamine (86% selectivity) under optimized conditions, minimizing the C-N bond cleavage [4].

Troubleshooting & Optimization

-

Problem: Catalyst "Death" (No uptake)

-

Cause: Poisoning by Sulfur, Amines, or Phosphines.

-

Fix: Ensure substrate purity. Use Acetic Acid solvent to protonate amines. Increase catalyst loading.

-

-

Problem: Ignition/Sparks during filtration

-

Cause: Dry Pt black reacting with oxygen.

-

Fix:Keep it wet. Use a nitrogen blanket funnel.

-

-

Problem: Over-reduction (e.g., Halo-arene dehalogenation)

-

Cause: Pt is potent for dehalogenation.

-

Fix: Add a poison (e.g., thiophene - though this might stop all activity) or switch to a milder catalyst like Pt/C sulfided.

-

References

-

Organic Syntheses. "Platinum Catalyst for Reductions (Adams' Catalyst)." Org.[8][9] Synth.1928 , 8, 92. Link

-

Fisher Scientific. "Platinum(IV) oxide monohydrate, Adams Catalyst, Pt 75% min." Link

-

Chemistry LibreTexts. "Catalytic Hydrogenation of Alkenes." Link

-

Hiden Analytical. "The application of palladium catalysts for the hydrogenation of aromatic nitriles." (Contains comparative data on PtO2 selectivity). Link

-

UCLA Chemistry & Biochemistry. "Procedures for Safe Use of Pyrophoric Solids." Link

Sources

- 1. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Advanced Electrochemical Applications of Platinum(IV) Oxide Hydrate: A Technical Guide for Researchers

Introduction: Unveiling the Potential of Adams' Catalyst in Electrochemistry

Platinum(IV) oxide hydrate (PtO₂·H₂O), famously known as Adams' catalyst, is a cornerstone of catalytic chemistry, primarily recognized for its exceptional performance in hydrogenation reactions.[1] However, its utility extends far beyond traditional organic synthesis and into the dynamic field of electrochemistry. While the oxide itself is often a precursor to the active, metallic platinum black, its unique properties and the in-situ activation process offer distinct advantages in various electrochemical applications.[2] This guide provides an in-depth exploration of the electrochemical applications of this compound, offering detailed application notes and protocols for its use in the Hydrogen Evolution Reaction (HER) and as a key component in glucose biosensors.

This document is designed for researchers, scientists, and drug development professionals seeking to leverage the catalytic prowess of this compound in their electrochemical endeavors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Section 1: Electrocatalysis for the Hydrogen Evolution Reaction (HER)

The electrochemical splitting of water to produce hydrogen gas is a critical technology for a sustainable energy future. The efficiency of this process hinges on the performance of the electrocatalysts, particularly for the hydrogen evolution reaction (HER) at the cathode. Platinum is the benchmark catalyst for HER due to its optimal binding energy with hydrogen intermediates.[3] this compound serves as a stable and reliable precursor to highly active platinum nanoparticles, making it an excellent candidate for HER electrocatalysis.

Mechanistic Insights: From Oxide Precursor to Active Catalyst

This compound is not catalytically active for HER in its pristine state. Its activation occurs in-situ under cathodic polarization in an electrochemical cell. The applied potential reduces the Pt(IV) oxide to metallic platinum (Pt(0)), forming highly dispersed, catalytically active platinum black directly on the electrode surface.[2]

This in-situ activation is advantageous as it can lead to a more uniform and intimate contact between the catalyst and the electrode support compared to methods that involve pre-synthesized nanoparticles. The hydrated nature of the precursor can also influence the morphology and dispersion of the resulting platinum black.

Protocol for Electrode Preparation and Electrochemical Characterization for HER

This protocol details the preparation of a catalyst ink from this compound and its deposition onto a conductive support to create a working electrode for HER studies.

1.2.1. Materials and Equipment

-

This compound (Adams' Catalyst)

-

High-purity deionized (DI) water (18.2 MΩ·cm)

-

Isopropanol (IPA)

-

Nafion® solution (5 wt%)

-

Carbon paper or glassy carbon electrode (GCE) as support

-

Ultrasonic bath

-

Micropipette

-

Standard three-electrode electrochemical cell

-

Potentiostat/Galvanostat

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire or graphite rod)

-

Electrolyte (e.g., 0.5 M H₂SO₄)

-

Inert gas (Nitrogen or Argon) for deaeration

1.2.2. Catalyst Ink Preparation [4]

-

Weighing the Catalyst: Accurately weigh 5 mg of this compound powder.

-

Dispersion: In a small glass vial, add the weighed catalyst to 1 mL of a 1:1 (v/v) mixture of DI water and isopropanol. The use of an alcohol-water mixture helps in achieving a stable and uniform dispersion of the catalyst particles.

-

Ionomer Addition: Add 50 µL of 5 wt% Nafion® solution to the mixture. Nafion® acts as a binder, ensuring the catalyst adheres to the electrode surface, and as an ionomer, facilitating proton transport to the active sites.

-

Homogenization: Sonicate the mixture in an ultrasonic bath for at least 30 minutes to ensure a homogeneous catalyst ink. Proper dispersion is crucial for creating a uniform catalyst layer and obtaining reproducible results.

1.2.3. Working Electrode Fabrication [4]

-

Substrate Cleaning: Thoroughly clean the surface of the glassy carbon electrode or carbon paper. For a GCE, polish it with alumina slurry, followed by sonication in DI water and ethanol. For carbon paper, sonicate it in ethanol for 10 minutes and dry it.[3]

-

Catalyst Deposition: Using a micropipette, drop-cast a specific volume (e.g., 10 µL for a 5 mm diameter GCE) of the catalyst ink onto the cleaned electrode surface.[4] This will result in a catalyst loading of approximately 0.23 mg/cm².[4]

-

Drying: Allow the electrode to dry in air at room temperature. A gentle stream of inert gas can be used to accelerate the drying process. Ensure the catalyst layer is completely dry before electrochemical testing.

1.2.4. Electrochemical Characterization for HER [3][5]

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, a reference electrode, and a counter electrode. Fill the cell with the deaerated electrolyte (e.g., 0.5 M H₂SO₄).

-

Electrolyte Deaeration: Purge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes before the experiment to remove dissolved oxygen, which can interfere with the HER measurements. Maintain a gentle stream of the inert gas over the electrolyte during the experiment.[5]

-

Catalyst Activation: Before recording the HER data, perform cyclic voltammetry (CV) scans in the potential range of interest (e.g., 0.2 V to -0.4 V vs. RHE) to electrochemically reduce the this compound to platinum black and stabilize the catalyst.

-

Linear Sweep Voltammetry (LSV): Record the polarization curve for HER by sweeping the potential from 0 V towards negative potentials (e.g., -0.5 V vs. RHE) at a slow scan rate (e.g., 10 mV/s).[3]

-

Data Analysis: From the LSV data, determine key HER performance metrics such as the overpotential required to achieve a current density of 10 mA/cm² and the Tafel slope, which provides insight into the reaction mechanism.

| Parameter | Typical Value/Range | Significance |

| Catalyst Loading | 0.1 - 0.5 mg/cm² | Affects current density and cost-effectiveness. |

| Electrolyte | 0.5 M H₂SO₄ or 1.0 M KOH | Acidic or alkaline medium for HER. |

| Scan Rate (LSV) | 5 - 10 mV/s | Slow scan rate to approach steady-state conditions. |

| Overpotential @ 10 mA/cm² | Varies (lower is better) | A key metric for catalyst activity. |

| Tafel Slope | ~30 mV/dec (for Pt in acid) | Indicates the rate-determining step of the HER. |

Table 1: Typical parameters for electrochemical characterization of HER catalysts.

Section 2: Application in Glucose Biosensors

The accurate and rapid detection of glucose is paramount in clinical diagnostics for managing diabetes and has significant applications in the food and beverage industry. Electrochemical glucose biosensors offer high sensitivity, selectivity, and portability. This compound can be employed in the fabrication of these sensors, often in conjunction with the enzyme glucose oxidase (GOx).

Principle of Operation

In a common configuration, this compound is used to modify the electrode surface. This modified electrode can then be used for the immobilization of glucose oxidase. The detection of glucose is typically achieved by monitoring the electrochemical signal generated from the enzymatic oxidation of glucose. The platinum catalyst can play a role in the detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction, or facilitate direct electron transfer from the enzyme.

Protocol for Fabrication of a Glucose Biosensor

This protocol outlines the steps for modifying an electrode with this compound and immobilizing glucose oxidase for glucose detection.

2.2.1. Materials and Equipment

-

This compound (Adams' Catalyst)

-

Glassy carbon electrode (GCE)

-

Glucose Oxidase (GOx) from Aspergillus niger

-

Phosphate buffer solution (PBS), pH 7.4

-

Glutaraldehyde solution (2.5%)

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Catalyst ink preparation materials (as in section 1.2.1)

-

Electrochemical workstation

2.2.2. Electrode Modification and Enzyme Immobilization

-

Electrode Preparation: Prepare a GCE modified with a thin layer of this compound as described in the HER protocol (Section 1.2.3).

-

Enzyme Solution Preparation: Prepare a solution of glucose oxidase (e.g., 10 mg/mL) in PBS (pH 7.4). To enhance stability, BSA can be added to the solution.

-

Enzyme Immobilization:

-

Pipette a small volume (e.g., 5 µL) of the GOx solution onto the surface of the PtO₂-modified GCE.

-

Expose the electrode to glutaraldehyde vapor in a sealed container for approximately 30 minutes. Glutaraldehyde acts as a cross-linking agent to immobilize the enzyme on the electrode surface.

-

Gently rinse the electrode with PBS to remove any unbound enzyme.

-

Store the prepared biosensor at 4°C when not in use.

-

2.2.3. Amperometric Detection of Glucose

-

Electrochemical Setup: Place the fabricated glucose biosensor as the working electrode in a three-electrode cell containing PBS (pH 7.4).

-

Amperometric Measurement: Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode. This potential is chosen to be in the region where the oxidation of H₂O₂ occurs.

-

Baseline Current: Allow the background current to stabilize.

-

Glucose Addition: Add successive aliquots of a standard glucose solution to the electrochemical cell and record the corresponding increase in the steady-state current.

-

Calibration Curve: Plot the steady-state current response against the glucose concentration to obtain a calibration curve. This curve can then be used to determine the glucose concentration in unknown samples.

| Parameter | Typical Value/Range | Rationale |

| GOx Concentration | 5 - 15 mg/mL | Sufficient enzyme loading for a measurable response. |

| Cross-linking Agent | Glutaraldehyde (vapor) | Covalently binds the enzyme to the electrode surface. |

| Applied Potential | +0.5 to +0.7 V vs. Ag/AgCl | Potential for the electrochemical oxidation of H₂O₂. |

| pH of Buffer | 7.0 - 7.5 | Optimal pH for glucose oxidase activity. |

Table 2: Key parameters for the fabrication and testing of a glucose biosensor.

Section 3: Safety and Handling

This compound is a strong oxidizing agent. It is important to handle it with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder. After reduction to platinum black, the catalyst can be pyrophoric, especially when dry and exposed to air.[1] Therefore, care should be taken during filtration and handling of the used catalyst.

Conclusion

This compound, or Adams' catalyst, is a versatile material with significant potential in electrochemical applications. Its role as a stable precursor for highly active platinum nanoparticles makes it a valuable component in the development of efficient electrocatalysts for the hydrogen evolution reaction. Furthermore, its utility in modifying electrode surfaces provides a robust platform for the fabrication of sensitive and reliable glucose biosensors. The protocols and insights provided in this guide are intended to empower researchers to explore and harness the electrochemical capabilities of this remarkable compound.

References

-